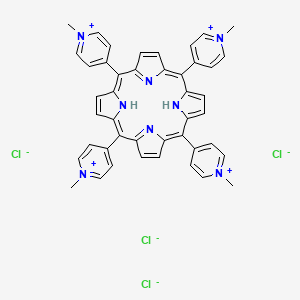

5,10,15,20-Tétrakis(N-méthyl-4-pyridyl)-21,23H-porphyrine tétrachlorure

Vue d'ensemble

Description

5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride is a synthetic porphyrin compound characterized by its four N-methyl-4-pyridyl groups attached to the porphyrin core. This compound is known for its unique chemical and physical properties, making it valuable in various scientific research applications.

Applications De Recherche Scientifique

Chemistry: The compound is used as a precursor for the synthesis of metalloporphyrins, which are essential in catalysis and material science. Biology: It serves as a fluorescent probe for imaging and studying biological systems, particularly in DNA binding and cell viability assays. Medicine: The compound has shown potential as an antitumor agent due to its ability to bind to DNA and inhibit telomerase activity. Industry: It is used in the development of sensors and photodynamic therapy agents for medical and environmental applications.

Mécanisme D'action

Target of Action

The primary target of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride is DNA in cell cultures . The compound binds to DNA, which plays a crucial role in the regulation of gene expression and cellular function .

Mode of Action

The interaction of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride with its target DNA results in significant changes in cellular function . The compound’s interaction with DNA is studied using time-resolved and steady-state fluorescence spectroscopy .

Result of Action

The binding of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride to DNA in cell cultures can affect cell viability . The compound can still kill the cells via singlet-oxygen production even when encapsulated by nanoparticles to prevent direct contact with cells .

Action Environment

The action, efficacy, and stability of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride can be influenced by various environmental factors. For instance, the medium acidity and charge effects can impact the compound’s interaction with DNA . Furthermore, the compound’s electronic and spectroscopic properties can be affected by the environment, as studied in the framework of the density functional theory .

Analyse Biochimique

Biochemical Properties

5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride plays a crucial role in biochemical reactions, particularly in the context of photodynamic therapy. It acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce oxidative damage to cellular components, leading to cell death. The compound interacts with various enzymes, proteins, and other biomolecules, including DNA and RNA. Its binding to DNA can result in the stabilization of G-quadruplex structures, which are involved in the regulation of gene expression and telomere maintenance .

Cellular Effects

5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, it can induce apoptosis through the generation of ROS upon light activation. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can disrupt redox homeostasis, leading to alterations in cellular signaling and metabolic pathways . Additionally, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride involves its interaction with biomolecules and the generation of ROS. Upon light activation, the compound undergoes a photochemical reaction, producing singlet oxygen and other ROS. These reactive species can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids. The compound can also bind to DNA, stabilizing G-quadruplex structures and inhibiting telomerase activity, which is crucial for the unlimited proliferation of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride can change over time. The compound’s stability and degradation are influenced by factors such as light exposure, temperature, and pH. Long-term studies have shown that the compound can maintain its photodynamic activity over extended periods, although some degradation may occur. In vitro and in vivo studies have demonstrated that the compound can induce long-term effects on cellular function, including sustained oxidative stress and apoptosis .

Dosage Effects in Animal Models

The effects of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride vary with different dosages in animal models. At low doses, the compound can effectively induce photodynamic therapy effects without significant toxicity. At high doses, it may cause adverse effects such as tissue damage and inflammation. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing toxicity .

Metabolic Pathways

5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride is involved in various metabolic pathways, particularly those related to oxidative stress and redox regulation. The compound interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of ROS. It can also affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism .

Transport and Distribution

Within cells and tissues, 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its photodynamic effects. Its localization and accumulation are influenced by factors such as cellular uptake mechanisms and binding affinity to biomolecules .

Subcellular Localization

The subcellular localization of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its accumulation in the mitochondria can lead to mitochondrial dysfunction and apoptosis, while its presence in the nucleus can result in DNA damage and inhibition of gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride typically involves the condensation of pyrrole with an aldehyde in the presence of an acid catalyst. The reaction conditions include heating the mixture under reflux for several hours to ensure complete formation of the porphyrin ring.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to optimize yield and purity. The process involves continuous monitoring and adjustments to maintain consistent quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of metalloporphyrins when reacted with metal ions.

Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.

Substitution: Substitution reactions at the pyridyl groups can introduce various functional groups, altering the compound's properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

Metalloporphyrins from oxidation reactions.

Reduced porphyrin derivatives from reduction reactions.

Functionalized porphyrins from substitution reactions.

Comparaison Avec Des Composés Similaires

5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin tetra(p-toluenesulfonate) (TMPyP)

5,10,15,20-Tetrakis(1-methyl-4-pyridyl)porphine tetratosylate (TMPyP4 tosylate)

Uniqueness: 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride is unique in its ability to bind to G-quadruplexes and inhibit telomerase activity, making it a valuable tool in cancer research. Its fluorescence properties also make it suitable for imaging applications, distinguishing it from other porphyrin compounds.

Activité Biologique

5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride (commonly known as TMPyP) is a synthetic porphyrin derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in photodynamic therapy (PDT), antimicrobial properties, and relevant research findings.

- Molecular Formula : C₄₄H₃₈Cl₄N₈

- Molecular Weight : 820.6366 g/mol

- CAS Number : 92739-63-4

- Solubility : Water-soluble

TMPyP exhibits several mechanisms through which it exerts its biological effects:

- Photodynamic Therapy (PDT) :

- Antimicrobial Activity :

- Telomerase Inhibition :

Antimicrobial Photodynamic Therapy

TMPyP has been extensively studied for its role in antimicrobial PDT. Research indicates that it effectively inhibits the growth of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with notable differences in minimum inhibitory concentration (MIC) under irradiation conditions:

| Compound | MIC (μg/mL) under Irradiation | MIC (μg/mL) without Irradiation |

|---|---|---|

| TMPyP | 69.42 (MRSA) | 109.30 (MRSA) |

| Control | 80.00 (S. aureus) | 150.00 (S. aureus) |

This data highlights the enhanced efficacy of TMPyP when used in conjunction with light exposure .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Frontiers Specialty Chemicals evaluated the antimicrobial activity of TMPyP against MRSA and Pseudomonas aeruginosa. The results showed that TMPyP had a significantly lower MIC when irradiated compared to non-irradiated conditions, underscoring its potential use in treating infections caused by resistant strains . -

Telomerase Inhibition Research :

Another study focused on the telomerase-inhibitory effects of TMPyP found that it could effectively reduce telomerase activity in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

The biological activity of TMPyP can be compared with other porphyrin derivatives to understand its unique properties:

| Compound | Photodynamic Activity | MIC (μg/mL) under Irradiation | MIC (μg/mL) without Irradiation |

|---|---|---|---|

| TMPyP | High | 69.42 | 109.30 |

| Tetra(4-sulfonatophenyl)porphine | Moderate | 80.00 | 150.00 |

This comparison illustrates that TMPyP exhibits superior photodynamic and antimicrobial activities compared to other similar compounds .

Propriétés

IUPAC Name |

5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H37N8.4ClH/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJDBICYDICFCM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3.[Cl-].[Cl-].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H38Cl4N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.